Fluindione - 957-56-2

Fluindione

Catalog Number: EVT-268291
CAS Number: 957-56-2
Molecular Formula: C15H9FO2
Molecular Weight: 240.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluindione is a synthetic organic compound classified as a Vitamin K Antagonist (VKA) []. It belongs to the indanedione derivative class, structurally distinct from coumarin-derived VKAs like Warfarin [, ]. Primarily utilized in scientific research exploring anticoagulation mechanisms and potential therapeutic applications for thromboembolic disorders, Fluindione serves as a valuable tool for understanding Vitamin K-dependent coagulation pathways [, , , ].

Relevance: Although not structurally related to fluindione, methylprednisolone has been reported to potentially interact with VKAs, including fluindione []. This interaction can lead to an increased anticoagulant effect and an elevated international normalized ratio (INR), potentially increasing the risk of bleeding complications [].

Source and Classification

Fluindione is classified as a vitamin K antagonist and is primarily used for its anticoagulant properties. It functions by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for normal blood coagulation. Fluindione is indicated for the prevention and treatment of venous thromboembolism and for patients with atrial fibrillation to prevent stroke .

Synthesis Analysis

The synthesis of fluindione involves several chemical steps, typically starting from 4-fluorobenzaldehyde. The general approach includes:

  1. Formation of the Intermediate: The initial step often involves the condensation of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate.
  2. Cyclization: The imine undergoes cyclization to form a dihydropyridine derivative.
  3. Oxidation: The dihydropyridine is then oxidized to yield fluindione.

Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions may be conducted in solvents like ethanol or acetonitrile under reflux conditions to facilitate the cyclization step .

Molecular Structure Analysis

Fluindione has a molecular formula of C16_{16}H14_{14}F1_{1}N1_{1}O3_{3} and a molecular weight of approximately 295.29 g/mol. The structure features a fluorophenyl group attached to a hydrazone moiety, contributing to its pharmacological activity.

Structural Characteristics:

  • Functional Groups: The presence of a fluorine atom enhances lipophilicity, aiding in absorption.
  • Conformation: The molecule exhibits specific stereochemistry that is crucial for its interaction with biological targets.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with target proteins .

Chemical Reactions Analysis

Fluindione participates in various chemical reactions that are essential for its pharmacological activity:

  1. Hydrolysis: In biological systems, fluindione can undergo hydrolysis to form metabolites that may have varying activity levels.
  2. Cytochrome P450 Metabolism: Fluindione is extensively metabolized by cytochrome P450 enzymes in the liver, leading to several metabolites that contribute to its pharmacokinetic profile .
  3. Interaction with Clotting Factors: Fluindione's primary reaction involves binding to vitamin K epoxide reductase, inhibiting the regeneration of vitamin K and thereby reducing the synthesis of clotting factors II, VII, IX, and X.

These reactions are critical for understanding fluindione's efficacy and safety profile .

Mechanism of Action

Fluindione exerts its anticoagulant effect through the inhibition of vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is vital for the conversion of vitamin K epoxide back to its active form. By inhibiting VKORC1:

  • Reduction in Clotting Factors: The synthesis of vitamin K-dependent clotting factors is decreased, leading to prolonged prothrombin time and reduced clot formation.
  • Dose-Response Relationship: The relationship between fluindione concentration and International Normalized Ratio (INR) is nonlinear, indicating variability in response among different individuals .

This mechanism underscores the importance of careful dosing and monitoring in patients receiving fluindione therapy.

Physical and Chemical Properties Analysis

Fluindione exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: Fluindione is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically ranges around 100-105°C.

These properties influence its formulation into pharmaceutical preparations and affect its bioavailability .

Applications

Fluindione is primarily used in clinical settings as an oral anticoagulant. Its applications include:

  • Prevention of Thromboembolic Events: Used in patients with atrial fibrillation or those at high risk for venous thromboembolism.
  • Management of Anticoagulation Therapy: Regular monitoring of INR levels is essential to adjust dosages appropriately.
  • Research Applications: Investigated for its pharmacokinetic properties in various populations, particularly among elderly patients where dose adjustments may be necessary due to altered metabolism .
Mechanistic Pharmacology of Fluindione

Molecular Targets in Vitamin K Antagonism

Fluindione (2-(4-fluorophenyl)-1H-indene-1,3(2H)-dione) is a synthetic indandione derivative that functions as a vitamin K antagonist (VKA). Its primary molecular target is the vitamin K epoxide reductase (VKOR) complex, specifically the VKORC1 subunit, which is essential for vitamin K recycling [8] [9]. The compound features a 1,3-indandione pharmacophore substituted with a 4-fluorophenyl group at the C2 position. This structure allows competitive inhibition of vitamin K binding sites within VKORC1. Unlike coumarin-based VKAs (e.g., warfarin), fluindione’s planar indandione ring forms distinct electrostatic interactions with key residues (Asn80, Tyr139) in the enzyme’s hydrophobic active site [5] [9].

Table 1: Structural and Functional Features of Fluindione

PropertyDescription
Chemical ClassIndandione derivative
IUPAC Name2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione
Molecular FormulaC₁₅H₉FO₂
Primary TargetVKORC1 subunit
Pharmacophore1,3-indandione
Key Structural Modifier4-fluorophenyl group at C2 position
MechanismCompetitive inhibition of vitamin K binding to VKORC1

Inhibition of Vitamin K Epoxide Reductase (VKOR) Complex

Fluindione disrupts the vitamin K cycle by selectively inhibiting VKORC1, the catalytic subunit responsible for reducing vitamin K 2,3-epoxide (KO) to vitamin K quinone (K) and further to vitamin K hydroquinone (KH₂) [2] [4]. This reduction is essential for sustaining γ-glutamyl carboxylase activity. Biochemical studies using cell-based assays demonstrate that fluindione exhibits lower inhibitory potency (higher IC₅₀) compared to coumarins like acenocoumarol or warfarin. For example, fluindione requires ~3-fold higher concentrations than warfarin to achieve 50% VKOR inhibition [2]. Kinetics analyses reveal fluindione acts as a competitive inhibitor against vitamin K epoxide, binding the same luminal active site as endogenous substrates [2] [5]. This binding is stabilized by hydrogen bonds between its carbonyl groups and VKORC1 residues Asn80 and Tyr139, which are critical for substrate recognition [5] [6]. Mutations in these residues (e.g., Tyr139His, Asn77Tyr) significantly reduce fluindione’s binding affinity, leading to clinical anticoagulant resistance [6].

Table 2: Comparative Inhibition of VKORC1 by Oral Anticoagulants

AnticoagulantRelative PotencyInhibition MechanismKey Binding Residues
Fluindione1.0 (Reference)CompetitiveAsn80, Tyr139
Warfarin~3.0Mixed-typeAsn80, Tyr139
Acenocoumarol~3.5CompetitiveAsn80, Tyr139, Phe83
Phenprocoumon~1.8Non-competitiveLeu128, Val66

Disruption of Clotting Factor Carboxylation Dynamics

By depleting KH₂, fluindione impairs the γ-carboxylation of vitamin K-dependent clotting factors (II, VII, IX, X) and anticoagulant proteins (C, S, Z). This post-translational modification, catalyzed by γ-glutamyl carboxylase (GGCX), adds carboxyl groups to glutamate residues within these proteins’ Gla domains. The process requires KH₂ as a cofactor, which oxidizes to KO during carboxylation [3] [9]. Fluindione-induced KH₂ deficiency results in incompletely carboxylated proteins that cannot bind calcium ions or phospholipid membranes. Consequently, factors II, VII, IX, and X lose procoagulant activity due to impaired integration into coagulation complexes (e.g., tenase, prothrombinase) [3]. Notably, the anticoagulant proteins C and S are similarly affected, creating an initial transient hypercoagulable state—a paradoxical effect observed early in therapy. The rate of carboxylation inhibition varies by protein: Factor VII (short half-life, ~6 hrs) declines first, whereas Factor II (long half-life, ~60 hrs) decreases gradually [9].

Table 3: Vitamin K-Dependent Clotting Factors Affected by Fluindione

ProteinFunctionHalf-Life (hrs)% γ-Carboxylation Required
Factor IIThrombin60–72100%
Factor VIIInitiator4–670%
Factor IXCofactor18–2490%
Factor XProthrombinase24–4895%
Protein CAnticoagulant8–1060%

Time-Dependent Pharmacodynamic Modulation

The anticoagulant effect of fluindione exhibits delayed onset due to residual circulating functional clotting factors. The nadir of anticoagulation typically occurs 48–72 hours post-dose, correlating with the half-lives of factors II, IX, and X [9]. Pharmacodynamic studies show fluindione’s action is highly dependent on vitamin K intake and genetic polymorphisms in VKORC1/CYP2C9. Mutations like VKORC1 (-1639G>A) increase enzyme sensitivity, while CYP2C9 variants (e.g., *2, *3) prolong fluindione’s half-life [9]. Therapeutic monitoring relies on the prothrombin time (PT) and International Normalized Ratio (INR), which reflect the collective reduction in functional factors II, VII, and X. INR stabilization requires 5–7 days due to the slow turnover of Factor II. Reversal of fluindione’s effects depends on vitamin K supplementation (promotes de novo carboxylation) or factor concentrates (immediate replacement). Endogenous recovery requires 36–48 hours after discontinuation as hepatic synthesis replenishes functional clotting factors [1] [9].

Table 4: Pharmacodynamic Timeline of Fluindione

PhaseTime Post-DoseKey Pharmacodynamic Events
Onset6–12 hoursInitial decline in Factor VII activity; no significant anticoagulation
Early Anticoagulation24–48 hoursFactor VII/IX depletion; INR begins to rise
Peak Effect48–96 hoursMaximal reduction in Factors II/X; therapeutic INR achieved
Steady State5–7 daysEquilibrium between factor synthesis and decay; stable INR
Reversal24–48 hours (after cessation)Functional factors recover to 50% baseline; INR normalizes

Properties

CAS Number

957-56-2

Product Name

Fluindione

IUPAC Name

2-(4-fluorophenyl)indene-1,3-dione

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H

InChI Key

NASXCEITKQITLD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

2-(4-fluorophenyl)-1,3-indanedione
fluindione
Previscan

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.